Cicortonide, known as ciclesonide, is a glucocorticoid with a unique structure and a promising profile for anti-inflammatory applications. It is the 2′R-epimer of a complex glucocorticoid molecule and has been shown to have significant effects in both in vitro and in vivo studies. The active metabolite of ciclesonide, desisobutyryl-ciclesonide (des-CIC), is produced by esterase cleavage and has a high affinity for the glucocorticoid receptor, indicating its potent anti-inflammatory action1.
The mechanism of action of ciclesonide involves its conversion to the active metabolite des-CIC, which then binds to the glucocorticoid receptor with high affinity. This binding leads to the inhibition of the activation of murine and human lymphocytes, which is a key component of the inflammatory response. In vivo, ciclesonide has been shown to inhibit the accumulation of eosinophils and other inflammatory markers in the bronchoalveolar lavage fluid of sensitized rats, suggesting its activation within the body and its potential for treating respiratory inflammation1. Additionally, ciclesonide's mechanism of action may involve the degradation of the glucocorticoid receptor (GR) through ubiquitination, which has been shown to play a role in the suppression of breast cancer stem cells by inhibiting the GR signaling-dependent YAP pathway3.
Ciclesonide has demonstrated potent anti-inflammatory activity in various models. It has been compared favorably with other glucocorticoids like budesonide in vitro and has shown similar potency in vivo. Notably, ciclesonide inhibited granuloma formation and reduced thymus involution in rat models, indicating its effectiveness in local action and suggesting a reduced potential for systemic side effects due to low oral bioavailability1.
While not directly related to ciclesonide, research on the glucocorticoid triamcinolone acetonide has provided insights into the potential ophthalmological applications of glucocorticoids. Triamcinolone acetonide has been used to treat macular edema by inhibiting the osmotic swelling of retinal glial cells. This effect is mediated through the stimulation of endogenous adenosine signaling, which may suggest a pathway through which ciclesonide could also exert beneficial effects in ophthalmic conditions2.
Ciclesonide has shown promise in the field of oncology, particularly in breast cancer treatment. It suppresses breast cancer stem cells through the inhibition of the GR signaling-dependent YAP pathway. This effect is distinct from other glucocorticoids like dexamethasone and prednisone, which did not inhibit cancer stem cell formation. The ability of ciclesonide to induce GR degradation and reduce the protein level of the Hippo transducer Yes-associated protein (YAP) highlights its potential as a novel approach for targeting cancer stem cells3.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: